c-Kit-IN-3 (hydrochloride)

Description

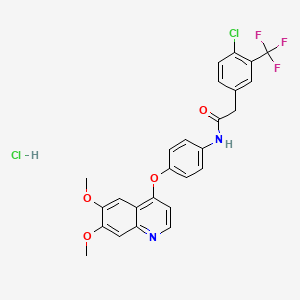

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H21Cl2F3N2O4 |

|---|---|

Molecular Weight |

553.4 g/mol |

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C26H20ClF3N2O4.ClH/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;/h3-11,13-14H,12H2,1-2H3,(H,32,33);1H |

InChI Key |

IFYNDZZASYNWMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.Cl |

Origin of Product |

United States |

Molecular and Biochemical Characterization of C Kit in 3 Hydrochloride

Mechanism of c-Kit-IN-3 (hydrochloride) Inhibition

Small molecule inhibitors targeting c-Kit typically function by interfering with key steps in the receptor's activation cycle. The mechanisms described below are well-established for c-Kit inhibitors and are the likely means by which c-Kit-IN-3 (hydrochloride) exerts its effects.

Inhibition of Receptor Autophosphorylation

A critical step in c-Kit activation is the autophosphorylation of tyrosine residues within the intracellular domain following SCF-induced dimerization. researchgate.net This phosphorylation event serves as a docking site for downstream signaling proteins. Tyrosine kinase inhibitors (TKIs) function by preventing this autophosphorylation. By blocking the kinase activity of c-Kit, these inhibitors effectively halt the signaling cascade at its origin. life-science-alliance.orgnih.gov For example, the inhibitor STI 571 was shown to potently inhibit c-Kit autophosphorylation in a dose-dependent manner. life-science-alliance.orgnih.gov Similarly, other inhibitors like PD173955 have demonstrated potent inhibition of kit ligand-dependent c-kit autophosphorylation. researchgate.net It is through this mechanism that c-Kit-IN-3 (hydrochloride) likely prevents the propagation of growth and survival signals.

Modulation of c-Kit Conformation (e.g., DFG-out inactive conformation)

Protein kinases exist in different conformational states, primarily an active and an inactive state. The conformation of a specific region, known as the DFG motif (Asp-Phe-Gly), is a key determinant of the kinase's activity. acs.org In the active "DFG-in" conformation, the kinase is ready to bind ATP and phosphorylate substrates. acs.orgtargetmol.com

Many potent kinase inhibitors, known as Type II inhibitors, function by binding to and stabilizing the inactive "DFG-out" conformation. targetmol.com In this state, the DFG motif is flipped, preventing the kinase from adopting its active structure and blocking the ATP-binding site. acs.org For instance, the inhibitor imatinib (B729) stabilizes the DFG-out conformation of c-Kit. targetmol.com More advanced inhibitors have been designed to specifically "switch off" the active form of c-Kit by inducing this conformational change back to the inactive state. targetmol.com This mechanism not only inhibits the wild-type receptor but can also be effective against certain activating mutations.

Targeting the ATP-Binding Pocket of c-Kit Kinase

The ultimate mechanism for most kinase inhibitors is the occupation of the adenosine (B11128) triphosphate (ATP)-binding pocket within the kinase domain. nih.gov By binding to this pocket, the inhibitor prevents ATP, the cell's energy currency for phosphorylation, from accessing the site. This direct competition with ATP effectively shuts down the kinase's ability to transfer phosphate (B84403) groups to its substrates. nih.govnih.gov The specificity of an inhibitor is determined by its ability to interact with the unique amino acid residues that form the shape and chemical environment of the ATP pocket of the target kinase. nih.gov Mutations in this pocket, such as the T670I "gatekeeper" mutation, can confer resistance to certain inhibitors by preventing them from binding effectively. nih.gov

Specificity and Selectivity Profile of c-Kit-IN-3 (hydrochloride) Kinase Inhibition

The efficacy of a targeted therapy depends on its ability to potently inhibit the target kinase while sparing other kinases to minimize off-target effects.

Evaluation Against Wild-Type c-Kit

Kinase inhibition is quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.

Based on available data, c-Kit-IN-3 (hydrochloride) is a potent inhibitor of wild-type c-Kit. Its inhibitory activity has also been evaluated against mutated forms of the kinase, demonstrating its potential to overcome certain resistance mechanisms.

| Compound | Target | IC50 (nM) |

|---|---|---|

| c-Kit-IN-3 (hydrochloride) | c-Kit (wild-type) | 4 |

| c-Kit-IN-3 (hydrochloride) | c-Kit (T670I mutant) | 8 |

Activity Against Oncogenic c-Kit Mutants (e.g., Exon 11, Exon 17/D816V)

The efficacy of c-Kit inhibitors is critically defined by their ability to suppress the activity of various oncogenic mutants, which often confer resistance to standard therapies. Mutations in the activation loop (A-loop) of c-Kit, particularly the D816V substitution in exon 17, are notoriously resistant to first-generation inhibitors like imatinib. mdpi.comdovepress.com This specific mutation renders the c-Kit protein 586-fold more active than its wild-type counterpart and is a primary driver in over 90% of systemic mastocytosis cases. dovepress.com

In vitro studies are essential to characterize the activity profile of novel inhibitors against these clinically relevant mutants. For instance, the biochemical activity of an inhibitor can be assessed against a panel of c-Kit mutants. A hypothetical inhibitor might demonstrate potent activity against various exon 11 mutations, which are the most common in GISTs. mdpi.com However, its activity against exon 17 mutations, such as D816V, is a more stringent test of its potential to overcome resistance.

Consider the hypothetical inhibitory data for a compound against various c-Kit mutations:

| c-Kit Mutant | Location | IC50 (nM) |

| V560G | Exon 11 | 1.0 |

| K642E | Exon 13 | 1.5 |

| T670I | Exon 14 | 1.8 |

| D816V | Exon 17 | 8.5 |

| D816H | Exon 17 | 0.7 |

| Y823D | Exon 17 | 0.1 |

| V560G/D816V | Exon 11/17 | 9.3 |

| This table is illustrative and based on data for representative potent c-Kit inhibitors. acs.org |

This illustrative data shows that while an inhibitor might be potent against several mutants, there can be variability in its effectiveness, particularly against the D816V mutation. acs.org The ability to inhibit double mutants, such as those combining mutations in exon 11 and exon 17, is also a key characteristic for a broadly effective therapeutic agent. acs.org

Assessment of Off-Target Kinase Activity (e.g., PDGFR, FLT3, VEGFR, RET, CSF1R)

While potent on-target activity is desired, the selectivity of a kinase inhibitor is equally important for a favorable therapeutic window. Many kinase inhibitors target multiple kinases due to the structural similarity of the ATP-binding pocket across the kinome. Off-target activities can lead to adverse effects but can also sometimes contribute to therapeutic efficacy. Key off-targets for c-Kit inhibitors often include other members of the type III RTK family like Platelet-Derived Growth Factor Receptors (PDGFRα/β), FMS-like Tyrosine Kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), as well as other RTKs like Vascular Endothelial Growth Factor Receptors (VEGFR) and the Rearranged during Transfection (RET) proto-oncogene. haematologica.orgwhiterose.ac.uknih.gov

For example, the inhibitor quizartinib (B1680412) potently inhibits FLT3 but also shows significant off-target activity against c-Kit, PDGFRα, PDGFRβ, RET, and CSF1R. whiterose.ac.uk Conversely, a highly selective inhibitor would show significantly lower potency against these off-targets compared to c-Kit.

An example of a kinase selectivity profile for a hypothetical c-Kit inhibitor is presented below:

| Kinase Target | IC50 (nM) |

| c-Kit | 10 |

| PDGFRα | 50 |

| PDGFRβ | 75 |

| FLT3 | 150 |

| VEGFR2 | >1000 |

| RET | >1000 |

| CSF1R | 25 |

| This table is illustrative. Data for specific inhibitors like Lenvatinib, Regorafenib (B1684635), and Pexidartinib show varying profiles against these kinases. medchemexpress.comtargetmol.com |

This profile indicates a compound with good selectivity for c-Kit over VEGFR and RET, but with some activity against other type III RTKs like PDGFR and CSF1R. haematologica.org High selectivity against c-Kit is particularly crucial to avoid toxicities associated with the inhibition of other kinases, such as myelosuppression, which can be linked to c-Kit inhibition itself but also to the inhibition of FLT3. haematologica.org

Binding Kinetics and Thermodynamics of c-Kit-IN-3 (hydrochloride) Interaction with c-Kit

Understanding the binding kinetics (the rates of association and dissociation) and thermodynamics of an inhibitor's interaction with its target provides deeper insights into its mechanism of action beyond simple potency (IC50) values. These parameters can influence the duration of target engagement in a physiological setting. Techniques like Surface Plasmon Resonance (SPR) are commonly used to measure these properties. yale.edu

The key kinetic parameters are:

Association rate constant (k_on or k_a): Measures how quickly the inhibitor binds to the target.

Dissociation rate constant (k_off or k_d): Measures how quickly the inhibitor dissociates from the target. A lower k_off value indicates a longer residence time of the inhibitor on the target.

Equilibrium dissociation constant (K_D): Represents the affinity of the inhibitor for the target, calculated as k_off / k_on. A lower K_D indicates higher binding affinity.

Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), can reveal the driving forces behind the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). cnjournals.com

A hypothetical kinetic and thermodynamic profile for an inhibitor binding to c-Kit could be:

| Parameter | Value |

| k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| k_off (s⁻¹) | 3.0 x 10⁻⁴ |

| K_D (nM) | 2.0 |

| ΔH (kcal/mol) | -10.5 |

| -TΔS (kcal/mol) | 1.8 |

| ΔG (kcal/mol) | -12.3 |

| This table is illustrative, representing typical values for a high-affinity kinase inhibitor interaction. |

A long residence time (low k_off) can be particularly advantageous, potentially leading to a more sustained inhibitory effect in vivo, even after the circulating concentration of the drug has decreased.

Molecular Determinants of c-Kit-IN-3 (hydrochloride) Binding and Potency

The potency and selectivity of a kinase inhibitor are determined by its specific molecular interactions within the ATP-binding pocket of the target kinase. X-ray crystallography of the inhibitor-kinase complex is a powerful tool to elucidate these interactions. acs.org

Inhibitors can bind to the active or inactive conformation of the kinase. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. whiterose.ac.uk The ability of an inhibitor to form specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts with key amino acid residues in the binding site dictates its affinity and potency.

For c-Kit, key residues in the binding pocket include:

The Gatekeeper Residue (Threonine 670): Mutations at this position (e.g., T670I) can cause steric hindrance, blocking the access of many inhibitors. mdpi.com

The DFG Motif (Asp-Phe-Gly): The conformation of this motif (in or out) is critical for kinase activity and is a key determinant for Type I vs. Type II inhibitor binding. acs.org

The Hinge Region: Forms hydrogen bonds with the inhibitor, anchoring it in the ATP-binding site.

For example, a study of the inhibitor "10a" revealed that it potently inhibits both unactivated and activated c-Kit. acs.org Its binding induces a conformational change, switching the activated c-Kit back to an inactive state. The urea (B33335) moiety of the compound forms crucial hydrogen bonds, while other parts of the molecule engage in hydrophobic interactions within the pocket, contributing to its high potency. acs.org The specific interactions an inhibitor makes with residues in the juxtamembrane domain and the activation loop can determine its effectiveness against different oncogenic mutants. acs.org

Cellular Responses Induced by C Kit in 3 Hydrochloride Inhibition

Impact on Downstream Signaling Pathways

Activation of the c-Kit receptor tyrosine kinase triggers a cascade of intracellular signaling events that are crucial for various cellular processes. dovepress.comijbs.com Inhibition of c-Kit, therefore, has profound effects on these downstream pathways. The primary signaling cascades affected include the PI3K/AKT/mTOR pathway, the MAPK/ERK cascade, JAK/STAT signaling, and Src-Family Kinases. dovepress.comnih.gov

Modulation of PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling route that governs cell survival, proliferation, and apoptosis. nih.govmdpi.com Upon activation, c-Kit can directly engage the p85 regulatory subunit of PI3K at the Tyr-721 residue, or indirectly via scaffolding proteins like Gab2. mdpi.comnih.gov This interaction leads to the activation of AKT and its downstream effector, mTOR. mdpi.com

Inhibition of c-Kit disrupts this activation sequence. For instance, in leukemic lymphoblasts, stimulation with Stem Cell Factor (SCF), the ligand for c-Kit, leads to increased phosphorylation of AKT. researchgate.net This effect is significantly diminished in the presence of c-Kit inhibitors like sunitinib (B231), demonstrating the reliance of AKT activation on c-Kit signaling. researchgate.net Studies in various cancer models, including gastrointestinal stromal tumors (GISTs) and colorectal cancer, have shown that the PI3K/AKT pathway is a major conduit for c-Kit-mediated cell proliferation and survival. mdpi.comnih.gov Therefore, inhibitors targeting c-Kit effectively suppress this pro-survival pathway. mdpi.com In colorectal cancer cell lines positive for KIT, SCF-enhanced proliferation was strongly correlated with PI3K/Akt activity. nih.gov

Interactive Table: Key Proteins in the c-Kit Mediated PI3K/AKT/mTOR Pathway

| Protein | Function in Pathway | Role in c-Kit Signaling |

| c-Kit | Receptor Tyrosine Kinase | Initiates signaling upon SCF binding. nih.gov |

| PI3K | Lipid Kinase | Recruited and activated by phosphorylated c-Kit. nih.gov |

| AKT (PKB) | Serine/Threonine Kinase | Activated by PI3K, promotes cell survival. nih.govmdpi.com |

| mTOR | Serine/Threonine Kinase | Downstream of AKT, regulates cell growth and proliferation. mdpi.commedecinesciences.org |

| Gab2 | Scaffolding Protein | Can indirectly link c-Kit to PI3K activation. mdpi.comnih.gov |

Regulation of MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling route activated by c-Kit. athenaeumpub.com This cascade is primarily involved in cell proliferation, differentiation, and survival. dovepress.commdpi.com Activation of c-Kit leads to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling module. athenaeumpub.comdovepress.com

Inhibition of c-Kit signaling has been shown to downregulate the MAPK/ERK pathway. For example, in colorectal cancer cells, SCF stimulation leads to the upregulation of p44/42 MAPK (ERK1/2). nih.gov This activation is linked to enhanced cell invasion. nih.gov Similarly, in melanoma cells, c-Kit signaling upregulates the function of the microphthalmia-associated transcription factor (Mi) through MAPK-mediated phosphorylation. nih.gov An inhibitor of the MAPK/ERK pathway, PD98059, was found to block c-Kit-dependent effects, highlighting the direct link between c-Kit and this cascade. nih.gov

Effects on JAK/STAT Signaling

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in c-Kit-mediated cellular responses, particularly cell proliferation and differentiation. mdpi.commdpi.com Upon ligand binding, c-Kit can induce the rapid activation of JAK family members, such as JAK2, which then phosphorylate STAT proteins (STAT1, STAT3, and STAT5). nih.govmdpi.com Once phosphorylated, STATs translocate to the nucleus and regulate the transcription of target genes. mdpi.com

In triple-negative breast cancer (TNBC) cells, the activation of c-Kit by SCF was shown to induce the phosphorylation of STAT3. mdpi.com This suggests that c-Kit inhibition would lead to a reduction in STAT3 activity. Activated KIT can induce the phosphorylation of STATs either through JAK family members or directly via Src family kinases. ashpublications.org

Influence on Src-Family Kinases

Src-family kinases (SFKs) are cytoplasmic tyrosine kinases that are rapidly activated upon c-Kit stimulation and are involved in cell proliferation, survival, and migration. dovepress.comreactome.org Several SFK members, including Src, Lyn, Fyn, and Lck, can associate with the juxtamembrane region of c-Kit (specifically at tyrosine residues Y568 and Y570). ashpublications.orgreactome.org

The inhibition of c-Kit would consequently prevent the recruitment and activation of these kinases. Research has shown that SFKs are required for the normal internalization and trafficking of the c-Kit receptor. nih.gov Furthermore, in certain cellular contexts, SFK inhibitors have been shown to block SCF-mediated growth, indicating that the proliferative signals from c-Kit are, at least in part, transduced through SFKs. reactome.org For instance, in glioma stem cells, while several SFKs are expressed, their inhibition primarily impacts cell migration rather than proliferation. spandidos-publications.com

Cellular Phenotype Modulation

Inhibition of Cell Proliferation

A primary consequence of c-Kit inhibition is the suppression of cell proliferation. aacrjournals.org This is a direct result of the downregulation of the pro-proliferative signaling pathways discussed above, namely the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.govdovepress.com

The role of c-Kit in driving proliferation is well-documented in various cancers. In gastrointestinal stromal tumors (GISTs), activating mutations in c-Kit lead to uncontrolled cell proliferation. aacrjournals.org Small-molecule inhibitors of c-Kit, such as imatinib (B729), effectively reduce the proliferation of GIST cell lines. aacrjournals.org Similarly, in colorectal cancer cells expressing c-Kit, SCF enhances cellular proliferation, an effect that is mediated predominantly through the PI3K/Akt pathway. nih.gov The compound 10a, a c-KIT inhibitor, has been shown to effectively inhibit the proliferation of several GIST cell lines. acs.org Furthermore, in a specific model of Alzheimer's disease, c-KIT inhibitors were demonstrated to decrease mast cell proliferation. life-science-alliance.org

Interactive Table: Research Findings on c-Kit Inhibition and Cell Proliferation

| Cell Type/Model | Inhibitor/Method | Key Finding | Reference |

| Gastrointestinal Stromal Tumor (GIST) cells | Imatinib | Significantly reduces proliferation of GIST cell lines. | aacrjournals.org |

| Colorectal Cancer cells (KIT-positive) | Not specified | SCF-enhanced proliferation is mainly through the PI3K/Akt pathway. | nih.gov |

| GIST cell lines | Compound 10a | Effectively inhibits the proliferation of several GIST cell lines. | acs.org |

| Alzheimer's disease model (mast cells) | BK40143 and BK40197 | Treatment with c-KIT inhibitors prevents mast cell proliferation in vivo. | life-science-alliance.org |

Induction of Apoptosis and Cell Death Mechanisms

Inhibition of the c-Kit receptor, a receptor tyrosine kinase (RTK), is a key strategy in cancer therapy. nih.gov The binding of its ligand, stem cell factor (SCF), to c-Kit triggers signaling pathways crucial for cell survival, proliferation, and differentiation. frontiersin.orgaacrjournals.org Disruption of this signaling by inhibitors like c-Kit-IN-3 (hydrochloride) can induce apoptosis, a form of programmed cell death.

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The intrinsic pathway is triggered by cellular stress, such as DNA damage or the absence of growth factors, leading to the release of cytochrome c from the mitochondria. mdpi.com This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. mdpi.comcaymanchem.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas or TNF receptors, which also leads to caspase activation. mdpi.com

In the context of c-Kit, its activation typically protects cells from apoptosis. nih.govaacrjournals.org Therefore, inhibition of c-Kit can sensitize cells to apoptotic stimuli. For example, in certain cancer cells, the inhibition of c-Kit signaling leads to the induction of apoptosis. nih.gov This is often characterized by the activation of effector caspases like caspase-3 and caspase-7, and the cleavage of substrates such as PARP. mdpi.comfrontiersin.org

Research has shown that some cancer treatments can induce apoptosis by targeting pathways that are influenced by c-Kit. For instance, some therapies lead to late apoptosis in cancer cell lines, which is characterized by the activation of the intrinsic apoptotic pathway. frontiersin.org Furthermore, the efficacy of certain apoptosis-inducing agents is dependent on the cellular context and the specific molecular pathways that are active in the cancer cells. novusbio.com

The table below summarizes key proteins involved in the apoptosis pathways affected by c-Kit signaling.

| Protein | Role in Apoptosis | Reference |

| Caspase-3 | Effector caspase that executes apoptosis. | mdpi.comfrontiersin.org |

| Caspase-7 | Effector caspase that executes apoptosis. | mdpi.com |

| Caspase-8 | Initiator caspase in the extrinsic pathway. | frontiersin.org |

| Caspase-9 | Initiator caspase in the intrinsic pathway, activated by cytochrome c. | mdpi.com |

| Cytochrome c | Released from mitochondria to initiate the intrinsic pathway. | mdpi.comnovusbio.com |

| PARP | A substrate of effector caspases; its cleavage is a hallmark of apoptosis. | frontiersin.org |

| Bcl-2 family | Regulate mitochondrial integrity and the release of cytochrome c. | caymanchem.com |

Regulation of Cell Migration and Invasion

The c-Kit receptor is also a significant regulator of cell migration and invasion, processes that are fundamental to both normal development and cancer metastasis. nih.govfrontiersin.org Activation of c-Kit by its ligand, SCF, can stimulate cell migration in various cell types, including hematopoietic stem cells and melanocytes. nih.govoup.com In the context of cancer, aberrant c-Kit signaling can promote the invasion and migration of tumor cells. spandidos-publications.com

Inhibition of c-Kit signaling by compounds such as c-Kit-IN-3 (hydrochloride) can therefore be an effective strategy to reduce the migratory and invasive potential of cancer cells. The mechanisms by which c-Kit influences cell motility are complex and involve the activation of several downstream signaling pathways. These pathways can lead to the reorganization of the cytoskeleton and the expression of genes involved in cell adhesion and motility. dovepress.com

For instance, studies have shown that the inhibition of c-Kit can affect the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process that allows epithelial cells to acquire migratory and invasive properties. dovepress.com Additionally, signaling pathways such as the JNK/c-Jun pathway have been implicated in mediating the effects of other molecules on cell migration and invasion, which can be influenced by receptor tyrosine kinases like c-Kit. oncotarget.com

The table below highlights some of the key molecules and processes involved in cell migration and invasion that are regulated by c-Kit signaling.

| Molecule/Process | Role in Migration and Invasion | Reference |

| Epithelial-Mesenchymal Transition (EMT) | A process that enhances cell motility and invasiveness. | dovepress.com |

| JNK/c-Jun Pathway | A signaling pathway that can regulate the expression of genes involved in metastasis. | oncotarget.com |

| Matrix Metalloproteinases (MMPs) | Enzymes that degrade the extracellular matrix, facilitating invasion. | oncotarget.com |

| Cell Adhesion Molecules | Proteins that mediate cell-cell and cell-matrix interactions, influencing motility. | dovepress.com |

Effects on Cellular Differentiation

The c-Kit signaling pathway plays a pivotal role in the differentiation of various cell lineages. oup.comnih.gov During normal development, c-Kit is essential for the differentiation of hematopoietic stem cells into various blood cell types, for the development of melanocytes, and for gametogenesis. nih.govoup.com The expression of c-Kit is often downregulated as cells differentiate and mature. frontiersin.orgnih.gov

Inhibition of c-Kit can have profound effects on cellular differentiation. For example, in hematopoietic progenitor cells, blocking c-Kit signaling can alter their differentiation fate. rupress.org Studies have shown that hematopoietic stem cells with high c-Kit expression tend to differentiate towards a megakaryocytic lineage, and inhibition of c-Kit can affect this bias. rupress.org

Furthermore, c-Kit is involved in the maintenance of an undifferentiated state in some stem cell populations. mdpi.com For instance, the enrichment of c-Kit positive cells has been shown to preserve the self-renewal capacity of certain stem cells. mdpi.com Therefore, inhibiting c-Kit could potentially promote differentiation in these contexts.

The effects of c-Kit inhibition on differentiation are cell-type specific. In some cancer cells, where c-Kit may be aberrantly expressed, its inhibition can be part of a strategy to induce differentiation and reduce tumorigenicity.

The table below summarizes the role of c-Kit in the differentiation of different cell types.

| Cell Type | Role of c-Kit in Differentiation | Reference |

| Hematopoietic Stem Cells | Essential for differentiation into various blood lineages. | nih.govoup.com |

| Melanocytes | Crucial for proliferation, survival, and migration during development. | nih.gov |

| Germ Cells | Plays a key role in oogenesis and spermatogenesis. | nih.govnih.gov |

| Mast Cells | Important for development, survival, and function. | nih.gov |

Modulation of Autophagy Pathways

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. nih.gov It plays a crucial role in maintaining cellular homeostasis and can be either a pro-survival or pro-death mechanism depending on the cellular context. nih.gov There is growing evidence of a complex interplay between receptor tyrosine kinase signaling, including the c-Kit pathway, and autophagy. mdpi.com

The inhibition of c-Kit by tyrosine kinase inhibitors can modulate autophagy. For example, some studies suggest that inhibiting RTKs can induce autophagy. mdpi.com This can occur through various signaling pathways. The mTOR pathway is a central regulator of autophagy, and its inhibition often leads to the induction of autophagy. nih.gov While some RTK inhibitors may affect mTOR, others can induce autophagy through mTOR-independent mechanisms. spandidos-publications.comfrontiersin.org

The relationship between c-Kit and autophagy is multifaceted. In some cancer cells, mutant KIT has been shown to trigger autophagy. mdpi.com Conversely, the inhibition of other RTKs has been shown to induce autophagy as a potential survival mechanism for cancer cells. mdpi.com Therefore, the effect of c-Kit-IN-3 (hydrochloride) on autophagy may depend on the specific cell type and the status of other signaling pathways.

The table below lists key proteins and pathways involved in the regulation of autophagy that may be influenced by c-Kit inhibition.

| Protein/Pathway | Role in Autophagy | Reference |

| mTOR | A central negative regulator of autophagy. | nih.gov |

| AMPK | An energy sensor that can activate autophagy. | nih.gov |

| Beclin-1 | A key component of the autophagy initiation complex. | mdpi.com |

| LC3 | A protein that is processed and recruited to autophagosomes during autophagy. | spandidos-publications.com |

| p62 | An adaptor protein that targets ubiquitinated cargo to autophagosomes and is degraded during autophagy. | spandidos-publications.com |

c-Kit Receptor Trafficking and Degradation Induced by c-Kit-IN-3 (hydrochloride)

Ligand-Independent Internalization Mechanisms

The internalization of the c-Kit receptor is a critical mechanism for regulating its signaling output. Typically, the binding of the ligand SCF induces receptor dimerization, activation, and subsequent internalization. pnas.orgphysiology.org However, studies have shown that certain stimuli, including some tyrosine kinase inhibitors (TKIs), can induce the internalization of c-Kit in a ligand-independent manner. nih.gov

This ligand-independent internalization is thought to be linked to conformational changes in the receptor induced by the binding of the inhibitor to the ATP-binding pocket. plos.org This suggests that the inhibitor itself can trigger a process that mimics aspects of ligand-induced receptor downregulation. For example, it has been observed that the TKI imatinib can cause the internalization of c-Kit without the presence of SCF. nih.gov

This process appears to be distinct from the canonical ligand-mediated endocytosis. For instance, while ligand-induced internalization is often dependent on the E3 ubiquitin ligase c-Cbl, TKI-induced internalization can occur independently of c-Cbl. plos.org This suggests that c-Kit-IN-3 (hydrochloride), as a TKI, may also induce ligand-independent internalization of the c-Kit receptor, leading to its removal from the cell surface and subsequent degradation. This process is crucial for the therapeutic effect of TKIs, as it reduces the number of active receptors available for signaling.

The table below summarizes the key differences between ligand-dependent and TKI-induced internalization of c-Kit.

| Feature | Ligand-Dependent Internalization | TKI-Induced Internalization | Reference |

| Trigger | SCF binding | TKI binding to ATP pocket | pnas.orgnih.gov |

| c-Cbl Dependence | Dependent | Independent | plos.org |

| Mechanism | Clathrin-mediated endocytosis | May involve lipid rafts | nih.govpnas.org |

Involvement of Lysosomal Degradation Pathways

Studies have demonstrated that after being internalized, c-Kit is sorted into multivesicular bodies and then delivered to lysosomes, where it is degraded by lysosomal proteases. nih.gov This lysosomal degradation pathway is essential for the downregulation of c-Kit expression observed upon treatment with TKIs like imatinib. nih.govpnas.org

The process of targeting c-Kit for lysosomal degradation often involves ubiquitination, which acts as a sorting signal. lu.se While TKI-induced internalization may be independent of c-Cbl, the subsequent trafficking to the lysosome may still rely on the endo-lysosomal machinery of the cell. The degradation of c-Kit in lysosomes ensures a sustained reduction in receptor levels, contributing to the long-term inhibition of its signaling pathway.

The table below outlines the key steps and components involved in the lysosomal degradation of the c-Kit receptor.

| Step/Component | Role in Degradation | Reference |

| Internalization | Removal of the receptor from the cell surface. | pnas.orgnih.gov |

| Endosomes | Sorting compartments for internalized receptors. | nih.gov |

| Ubiquitination | A signal for sorting to the lysosome. | lu.se |

| Lysosomes | Organelles containing hydrolytic enzymes for receptor degradation. | nih.govnih.gov |

Impact on Receptor Turnover

The regulation of the c-Kit receptor's presence on the cell surface is a dynamic process involving its synthesis, internalization, and degradation. This turnover is crucial for controlling the strength and duration of signaling initiated by its ligand, the stem cell factor (SCF). researchgate.net The binding of SCF to c-Kit triggers receptor dimerization, activation of its intrinsic tyrosine kinase activity, and subsequent autophosphorylation. ashpublications.orgphysiology.org This activation cascade not only initiates downstream signaling pathways but also marks the receptor for removal from the cell surface.

Inhibition of c-Kit's kinase activity can significantly alter this turnover process. The primary mechanism for clearing activated c-Kit receptors from the cell surface is through internalization, often mediated by clathrin, followed by degradation. pnas.orgnih.gov This process is tightly linked to the receptor's activation state. For instance, upon SCF stimulation, wild-type c-Kit is rapidly internalized and degraded within 30 to 60 minutes. pnas.org

A key player in the degradation pathway is the E3 ubiquitin ligase c-Cbl, which binds to specific phosphorylated tyrosine residues on the activated c-Kit receptor, such as Y568 and Y936. ashpublications.orgnih.gov This binding leads to the ubiquitination of c-Kit, targeting it for degradation primarily through the lysosomal pathway, although proteasomal degradation has also been implicated. ashpublications.orgphysiology.org The interaction between c-Cbl and c-Kit is essential, as mutations preventing this binding impair receptor ubiquitination and degradation. ashpublications.org

Studies have shown that inhibiting c-Kit's kinase activity can affect its stability. For example, a mutant c-Kit (Y823F) that, despite having intact kinase activity, shows reduced phosphorylation of certain adaptor proteins, is internalized and degraded much more rapidly than the wild-type receptor. lu.se This suggests that the specific pattern of tyrosine phosphorylation, which can be altered by inhibitors, is critical for regulating receptor turnover.

Furthermore, research on various cell types, including mast cells, has demonstrated that c-Kit is a rapidly cycling receptor. researchgate.net Its expression on the cell surface is sensitive to inhibitors of protein synthesis (like cycloheximide) and transcription, indicating a continuous process of synthesis and turnover. researchgate.net Ligand-induced internalization is a universal mechanism across different mast cell subtypes, leading to a significant decrease in surface c-Kit levels within hours of SCF exposure. researchgate.net The process of internalization itself is not just a means of signal termination but is also important for the proper assembly and activation of certain signaling complexes at intracellular locations. physiology.org

The table below summarizes the key molecular players and processes involved in c-Kit receptor turnover.

| Factor | Role in c-Kit Turnover | Supporting Findings |

| Stem Cell Factor (SCF) | Induces receptor dimerization, activation, and subsequent internalization and degradation. researchgate.netashpublications.orgpnas.org | SCF stimulation leads to the rapid disappearance of c-Kit from the cell surface in various cell lines. researchgate.netpnas.org |

| c-Cbl (E3 Ubiquitin Ligase) | Binds to phosphorylated tyrosines (Y568, Y936) on activated c-Kit, leading to ubiquitination and targeting for degradation. ashpublications.orgnih.gov | Mutations at the c-Cbl binding sites on c-Kit prevent receptor degradation. ashpublications.org |

| Clathrin | Mediates the endocytosis of the activated c-Kit receptor from the cell surface. pnas.orgnih.gov | Inhibition of clathrin-dependent endocytosis blocks c-Kit internalization. pnas.org |

| Lysosomes & Proteasomes | Primary cellular compartments for the degradation of internalized c-Kit. ashpublications.orgphysiology.org | Activated c-Kit is targeted for proteolytic degradation in both lysosomes and proteasomes. physiology.org |

| Protein Synthesis & Transcription | Continuous synthesis is required to maintain steady-state levels of c-Kit on the cell surface. researchgate.net | Inhibition of translation or transcription significantly reduces c-Kit surface expression. researchgate.net |

This intricate regulation of c-Kit receptor turnover highlights multiple points at which a chemical compound like c-Kit-IN-3 (hydrochloride) could exert its effects, ultimately influencing the cellular responses governed by c-Kit signaling.

Preclinical Efficacy and Pharmacodynamic Evaluation of C Kit in 3 Hydrochloride in Non Human Models

In Vitro Efficacy in Disease-Relevant Cellular Models

The in vitro efficacy of c-Kit inhibitors has been assessed across a range of cancer cell lines and primary cell cultures to determine their potential as therapeutic agents.

Assessment in Cancer Cell Lines (e.g., GIST, AML, SCLC, TNBC, Mastocytoma)

The c-Kit receptor is a known driver in several malignancies, and its inhibition has been a key therapeutic strategy.

Gastrointestinal Stromal Tumors (GIST): Gain-of-function mutations in c-kit are primary oncogenic drivers in GISTs. nih.gov While inhibitors like imatinib (B729) have been effective, resistance often develops. aacrjournals.org Novel c-Kit targeting antibody-drug conjugates (ADCs) have demonstrated potent in vitro cytotoxicity in both imatinib-sensitive and -refractory GIST cell lines. aacrjournals.orgnih.govresearchgate.net For example, the ADC LOP628 showed potent antiproliferative activity on c-KIT-positive GIST cell lines, irrespective of their c-kit mutational status. nih.govaacrjournals.org Another ADC, NN2101-DM1, also exhibited strong growth-inhibitory activities against GIST cells, including those resistant to imatinib. researchgate.net

Acute Myeloid Leukemia (AML): c-Kit is expressed in a high percentage of AML patients, and mutations are associated with certain subtypes. nih.gov ADCs targeting c-Kit have shown strong in vitro antiproliferative activity on c-KIT-positive AML cell lines. nih.gov The c-Kit/D816V mutation, which confers resistance to imatinib, is a common target for drug discovery in AML. abmgood.com

Small Cell Lung Cancer (SCLC): Overexpression of c-Kit is observed in a significant number of SCLC cases and is associated with a poor prognosis. aacrjournals.orgnih.gov C-Kit targeting ADCs like NN3201 and NN2101-DM1 have displayed potent in vitro cytotoxicity in various wild-type and mutant c-Kit positive SCLC cell lines. aacrjournals.orgresearchgate.net

Triple-Negative Breast Cancer (TNBC): While the role of c-Kit in TNBC is still being explored, studies have shown that TNBC cell lines express functional c-Kit. mdpi.comgoogleapis.com The stimulation of c-Kit in these cells can induce migration. mdpi.com Tyrosine kinase inhibitors (TKIs) that target c-Kit, such as nilotinib (B1678881), have shown stronger cytotoxic effects than conventional chemotherapy in all tested TNBC cell lines. mdpi.com

Mastocytoma (Systemic Mastocytosis): Activating mutations in c-Kit are a hallmark of systemic mastocytosis. nih.gov ADCs have demonstrated strong in vitro antiproliferative activity on c-KIT-positive systemic mastocytosis cell lines. nih.gov The ADC NN2101-DM1, for instance, showed potent growth-inhibitory activities against these cells. researchgate.net

Table 1: In Vitro Efficacy of c-Kit Inhibitors in Cancer Cell Lines

| Cancer Type | Cell Lines | Compound Type | Key Findings |

|---|---|---|---|

| GIST | GIST-T1, GIST-430/654 | ADC (LOP628, NN2101-DM1) | Potent antiproliferative and growth-inhibitory activity, effective in imatinib-resistant lines. nih.govresearchgate.netaacrjournals.org |

| AML | Kasumi-1 | ADC (NN2101-DM1) | Strong antiproliferative activity. nih.govresearchgate.net |

| SCLC | NCI-H526, NCI-H889, NCI-H1048, NCI-H2170, NCI-H446 | ADC (NN3201, NN2101-DM1) | Potent cytotoxicity in wild-type and mutant c-Kit positive lines. aacrjournals.orgresearchgate.net |

| TNBC | HCC-1806, HCC-1937, HCC-70, MDA-MB-468 | TKI (Nilotinib) | Stronger cytotoxic effect than doxorubicin (B1662922). mdpi.com |

| Mastocytoma | - | ADC (NN2101-DM1) | Potent growth-inhibitory activity. nih.govresearchgate.net |

Evaluation in Primary Cell Cultures

Studies using primary cell cultures provide a more physiologically relevant system to evaluate drug efficacy. In human dental pulp stem cells, a subpopulation expresses the c-Kit receptor. researchgate.net Similarly, c-Kit is expressed in hematopoietic progenitor cells. haematologica.orghaematologica.org In primary cultures of bone marrow-derived dendritic cells, stimulation with SCF led to the phosphorylation of Akt, a key downstream signaling molecule, indicating that the c-Kit receptor is functional. This suggests that c-Kit signaling can be actively studied in these primary cell models.

Dose-Response and Time-Course Studies

Dose-response and time-course studies are essential for characterizing the potency and kinetics of c-Kit inhibitors.

In studies with the ADC NN3201, potent in vitro cytotoxicity was observed in various c-Kit positive SCLC and GIST cell lines, with IC50 values in the nanomolar range. aacrjournals.org Time-course experiments showed that NN3201 was rapidly internalized and led to cell cycle arrest. aacrjournals.org For the ADC NN2101-DM1, dose-dependent inhibition of c-Kit phosphorylation was observed in cancer cell lines. researchgate.net

In TNBC cell lines, stimulation with SCF induced c-Kit phosphorylation as early as one minute. mdpi.com However, a time-course study revealed that this activation did not lead to increased cell proliferation at 48 hours or longer. mdpi.com Dose-response analyses are also crucial for determining the optimal concentration of a compound for experimental use. haematologica.orgresearchgate.net

In Vivo Efficacy in Animal Models

Following promising in vitro results, the efficacy of c-Kit inhibitors is further evaluated in animal models to assess their antitumor activity in a whole-organism context.

Antitumor Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to test anticancer agents.

GIST Xenografts: The ADC LOP628 demonstrated significant antitumor responses in imatinib-sensitive and -refractory GIST xenograft models. nih.govaacrjournals.org A single low dose of LOP628 was effective, and combination with imatinib resulted in tumor regression for an extended period. aacrjournals.orgaacrjournals.org Similarly, the ADC NN2101-DM1 exhibited potent growth-inhibitory activities in imatinib-resistant GIST xenograft models. researchgate.net Combination therapy of NN2101-DM1 with imatinib in sensitive GIST models led to complete remission. researchgate.net A patient-derived xenograft model of human GIST that mimics the clinical condition has also been established and shown to be sensitive to imatinib. iiarjournals.org

SCLC Xenografts: The ADC NN3201 showed remarkable tumor growth inhibition in several wild-type and mutant c-Kit positive SCLC xenograft models. aacrjournals.org It also demonstrated enhanced antitumor activity compared to standard-of-care chemotherapy in an SCLC xenograft model. aacrjournals.org LOP628 also induced tumor stasis and regression in an SCLC xenograft model. aacrjournals.org

AML Xenografts: ADCs have shown in vivo antitumor responses in AML xenograft models. nih.gov

Melanoma Xenografts: In a mouse xenograft model of early melanoma, the specific c-Kit inhibitor nilotinib was able to abrogate the migratory advantage of KIT mutant cells. oncotarget.com

Table 2: In Vivo Efficacy of c-Kit Inhibitors in Xenograft Models

| Cancer Type | Xenograft Model | Compound | Key Findings |

|---|---|---|---|

| GIST | GIST-T1 | ADC (LOP628) | Single dose efficacy, tumor regression with imatinib combination. aacrjournals.orgaacrjournals.org |

| GIST | Imatinib-resistant GIST | ADC (NN2101-DM1) | Potent growth-inhibitory activity. researchgate.net |

| SCLC | NCI-H1048 | ADC (LOP628, NN3201) | Tumor stasis, regression, and enhanced activity over standard care. aacrjournals.orgaacrjournals.org |

| Melanoma | Melan A cells with KIT mutation | TKI (Nilotinib) | Abrogated migration of KIT mutant cells. oncotarget.com |

Studies in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) provide a powerful tool to study the role of specific genes in tumor development and to test targeted therapies.

A knock-in mouse model was generated with a KIT-Asp818Tyr mutation, the counterpart to a human germline mutation found in familial GISTs. nih.gov These mice developed GIST-like tumors and diffuse hyperplasia of the interstitial cells of Cajal, providing a valuable model to study GIST development and for in vivo drug assessment. nih.gov

Another study created mouse models with a splice mutation (KIT D17/+) and a duplication mutation (KIT Dup/+) of the KIT gene to understand the dominant white phenotype in pigs. frontiersin.org The combination of these mutations was found to impair the migration of melanoblasts during embryonic development. frontiersin.org

Transgenic mouse models overexpressing c-KIT specifically in beta cells (c-KitβTg) have been generated to investigate the role of c-Kit in beta cell function and diabetes. uconn.edu These models demonstrated that c-Kit plays a protective role in beta cells. uconn.edu Additionally, a transgenic mouse model expressing a reporter gene under the control of the c-Kit promoter has been created for sensitive and specific tracking of c-Kit promoter activation. ahajournals.org

The lethality of certain c-Kit mutations, such as in c-KitW/W mice, has been overcome by transgenic expression of erythropoietin, creating a viable model to study the role of this critical receptor in adult life. ashpublications.org

Evaluation in Non-Oncological Disease Models (e.g., Neurodegeneration, Pain)

While direct studies on c-Kit-IN-3 (hydrochloride) in non-oncological models are not extensively documented in the available literature, the therapeutic potential of inhibiting the c-Kit signaling pathway has been explored in various non-cancerous conditions, including neurodegenerative diseases and persistent pain. nih.govnih.gov This provides a strong rationale for investigating c-Kit-IN-3 (hydrochloride) in these contexts.

The c-Kit receptor and its ligand, stem cell factor (SCF), are expressed in the nervous system, including the dorsal root ganglion (DRG) neurons and the spinal cord. nih.gov This expression pattern suggests a role for c-Kit signaling in neuronal function and pathology.

Neurodegenerative Diseases:

In the context of neurodegeneration, such as Alzheimer's disease (AD), c-Kit has emerged as a potential therapeutic target. frontiersin.orgnih.govlife-science-alliance.org Inhibition of c-Kit is being investigated as a strategy to mitigate neuroinflammation and other pathological processes associated with AD. frontiersin.orgnih.gov Preclinical studies with other c-Kit inhibitors have shown promise. For instance, imatinib, which inhibits c-Kit, has been shown to decrease levels of amyloid-β (Aβ) and phosphorylated tau in preclinical models of AD. frontiersin.org Dasatinib, another inhibitor with activity against c-Kit, has demonstrated efficacy in reducing astrocytic and microglial activation in preclinical settings. frontiersin.org Furthermore, the c-Kit inhibitor masitinib (B1684524) is currently in late-stage clinical trials for AD. frontiersin.orgnih.gov These findings highlight the potential of targeting c-Kit in neurodegenerative disorders. The expression of c-Kit has been detected on microglia in the brains of transgenic AD mice, suggesting its involvement in the neuroinflammatory response. frontiersin.org

Persistent Pain:

The c-Kit signaling pathway has also been implicated in the development of persistent pain. nih.gov Studies using mouse models with a hypomorphic mutation in the c-Kit gene (KitW-v) have demonstrated a significant reduction in the second phase of the formalin test, which represents inflammatory pain, and have shown abnormalities in neuropathic pain models. nih.gov This suggests that c-Kit-mediated signaling is crucial for the development of chronic pain states. The expression of c-Kit in small and medium-sized neurons of the DRG, which are involved in transmitting pain signals, further supports its role in nociception. nih.gov Therefore, a selective inhibitor like c-Kit-IN-3 (hydrochloride) could potentially offer a novel therapeutic approach for managing persistent pain by targeting c-Kit in the pain pathway.

Pharmacodynamic Markers of c-Kit-IN-3 (hydrochloride) Activity in Preclinical Settings

Pharmacodynamic (PD) markers are crucial for assessing the biological activity of a drug and for establishing a relationship between drug exposure and target engagement. For a kinase inhibitor like c-Kit-IN-3 (hydrochloride), the primary PD marker is the inhibition of its target, the c-Kit receptor tyrosine kinase.

Measurement of c-Kit Phosphorylation Inhibition in Tissues

The most direct and relevant pharmacodynamic marker for a c-Kit inhibitor is the measurement of c-Kit phosphorylation (p-Kit) inhibition in target tissues. researchgate.net Activation of the c-Kit receptor by its ligand, SCF, leads to autophosphorylation of specific tyrosine residues within the intracellular domain, initiating downstream signaling cascades. dovepress.comathenaeumpub.com Therefore, a decrease in the level of phosphorylated c-Kit serves as a direct indicator of target engagement and inhibition by the drug.

In preclinical studies, this is typically assessed by collecting tumor or other relevant tissue samples from animal models at various time points after drug administration. The levels of p-Kit are then quantified using techniques such as Western blotting or immunohistochemistry. ucl.ac.uk For example, a study on the c-Kit inhibitor AZD3229 demonstrated an exposure-dependent inhibition of p-Kit in mouse xenograft models of gastrointestinal stromal tumors (GIST). researchgate.net Similarly, in preclinical evaluations of other c-Kit inhibitors, a significant decrease in phospho-c-Kit levels in the brain has been used to confirm target engagement in vivo. life-science-alliance.org

Assessment of Downstream Pathway Modulation in Vivo

Inhibition of c-Kit phosphorylation is expected to lead to the modulation of its downstream signaling pathways. The c-Kit receptor activates several key signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are critical for cell proliferation, survival, and differentiation. dovepress.comnih.govnih.gov

Therefore, assessing the phosphorylation status of key proteins in these pathways, such as Akt and ERK, can serve as a valuable pharmacodynamic marker. mdpi.com In preclinical models, the inhibition of these downstream pathways following treatment with a c-Kit inhibitor can be measured in tissue lysates by Western blotting. ucl.ac.uk For instance, studies have shown that c-Kit inhibitors can effectively reduce the phosphorylation of Akt and ERK in cancer cell lines and in vivo models. mdpi.comijbs.com The modulation of these pathways provides further evidence of the biological activity of the inhibitor beyond direct target engagement.

Cellular Proliferation and Apoptosis Markers in Tumors

The ultimate goal of an anti-cancer agent is to inhibit tumor growth, which is a result of decreased cell proliferation and/or increased apoptosis (programmed cell death). Therefore, markers of these cellular processes are important pharmacodynamic indicators of therapeutic efficacy.

Proliferation Markers: Ki-67 is a widely used nuclear protein associated with cellular proliferation. nih.gov Immunohistochemical staining for Ki-67 in tumor tissues can provide a quantitative measure of the proliferative index. A reduction in the percentage of Ki-67-positive cells in tumors from treated animals compared to controls would indicate an anti-proliferative effect of the c-Kit inhibitor. nih.gov Studies have shown a positive correlation between the expression of Kit and Ki-67 in gastrointestinal stromal tumors (GISTs). dovepress.com

Apoptosis Markers: Apoptosis can be assessed by various methods, including the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, and immunohistochemistry for cleaved caspase-3, a key executioner of apoptosis. physiology.org An increase in the number of apoptotic cells in tumors following treatment with a c-Kit inhibitor would signify a pro-apoptotic effect. physiology.org Furthermore, the expression of anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP) and pro-apoptotic proteins such as apoptotic protease-activating factor (APAF)-1 can be evaluated. dovepress.comphysiology.org A decrease in XIAP and an increase in APAF-1 expression would be consistent with the induction of apoptosis. dovepress.comphysiology.org Research has indicated a negative correlation between Kit expression and APAF1 levels in GISTs, suggesting that c-Kit signaling inhibits apoptosis. nih.govdovepress.com

Investigation of Combination Therapies with c-Kit-IN-3 (hydrochloride) in Preclinical Models

To enhance therapeutic efficacy and overcome potential resistance mechanisms, c-Kit inhibitors are often investigated in combination with other anti-cancer agents.

Synergistic Effects with Other Tyrosine Kinase Inhibitors

Combining c-Kit-IN-3 (hydrochloride) with other tyrosine kinase inhibitors (TKIs) that target different signaling pathways or resistance mechanisms could lead to synergistic anti-tumor effects. frontiersin.org Resistance to c-Kit inhibitors can arise from secondary mutations in the c-Kit gene or the activation of alternative signaling pathways. dovepress.com

Preclinical studies have explored the combination of various TKIs. For example, in imatinib-resistant GIST, the combination of a c-Kit inhibitor with an inhibitor of a downstream pathway, such as a MEK inhibitor, has shown synergistic effects in preclinical models. frontiersin.org The rationale behind such combinations is to block both the primary oncogenic driver and the escape pathways that mediate resistance.

The combination of different TKIs is an active area of investigation in various cancers. nih.gov For instance, combinations of TKIs targeting VEGFR, PDGFR, and other kinases have been evaluated. mdpi.com In preclinical models of acute myeloid leukemia (AML), the co-blockade of c-Kit and the PI3K/mTOR pathway has demonstrated synergistic effects in inducing cell death in cells with c-Kit mutations that are resistant to single-agent TKI treatment. ucl.ac.uk This suggests that a similar strategy could be effective for c-Kit-IN-3 (hydrochloride) in relevant cancer models.

Combinations with Chemotherapeutic Agents (e.g., Doxorubicin)

There is no publicly available preclinical data on the combination of c-Kit-IN-3 (hydrochloride) with the chemotherapeutic agent doxorubicin. While doxorubicin is a widely used cancer therapeutic, its combined effects with this specific c-Kit inhibitor have not been documented in scientific literature. mdpi.com

Interactions with Modulators of Cellular Signaling Pathways (e.g., PI3K/mTOR, Calcineurin/NFAT)

Similarly, there is a lack of published research on the interactions between c-Kit-IN-3 (hydrochloride) and modulators of key cellular signaling pathways such as the PI3K/mTOR and Calcineurin/NFAT pathways. The c-Kit receptor is known to activate downstream pathways including the PI3K/Akt/mTOR pathway, which is central to cell growth and survival. mdpi.com The Calcineurin/NFAT pathway is another critical signaling cascade involved in various cellular functions. researchgate.net However, no studies have specifically investigated the interplay between c-Kit-IN-3 (hydrochloride) and inhibitors or activators of these pathways.

Mechanisms of Acquired Resistance to C Kit in 3 Hydrochloride and Strategies for Overcoming Resistance in Preclinical Settings

Identification of Molecular Mechanisms Underlying Resistance

The primary mechanisms of acquired resistance involve genetic and signaling alterations that either restore c-Kit activity despite the presence of an inhibitor or activate parallel pathways to maintain cell survival and proliferation.

The most prevalent mechanism of acquired resistance to c-Kit inhibitors is the emergence of secondary point mutations within the KIT gene itself. thieme-connect.de These mutations often occur in different regions of the kinase domain, primarily the ATP-binding pocket and the activation loop, leading to conformational changes that impair drug binding or stabilize the active state of the kinase. thieme-connect.deaacrjournals.org

The T670I mutation is a classic example of a "gatekeeper" mutation. plos.org The gatekeeper residue, typically a threonine, is located deep within the ATP-binding cleft. Its replacement by a bulkier amino acid, such as isoleucine, sterically hinders the inhibitor from accessing its binding site, thereby conferring resistance. plos.orgresearchgate.net Cell lines with an acquired T670I mutation have demonstrated resistance to multiple c-Kit inhibitors, including imatinib (B729) and nilotinib (B1678881). nih.gov

The D816V mutation , located in the activation loop, represents another major class of resistance mutations. aacrjournals.org The activation loop is a flexible structure that must be in an inactive ("DFG-out") conformation for many Type II inhibitors like imatinib to bind. thieme-connect.de The D816V substitution stabilizes the kinase in its active ("DFG-in") conformation, which not only leads to constitutive, ligand-independent kinase activity but also prevents the inhibitor from binding effectively. thieme-connect.deaacrjournals.org This mutation is a common cause of primary and secondary resistance in various cancers. researchgate.net

Other secondary mutations in the ATP-binding pocket, such as V654A, have also been shown to decrease the binding affinity of inhibitors. thieme-connect.de These mutations directly interfere with the contacts necessary for stable drug binding, reducing the inhibitor's efficacy. thieme-connect.deaacrjournals.org The table below summarizes key secondary mutations and their resistance mechanisms.

| Mutation | Location in Kinase Domain | Mechanism of Resistance | Example Inhibitors Affected |

| T670I | ATP-Binding Pocket (Gatekeeper) | Steric hindrance prevents inhibitor from entering the ATP-binding site. plos.orgresearchgate.net | Imatinib, Nilotinib, Dasatinib nih.gov |

| D816V | Activation Loop | Stabilizes the active kinase conformation, preventing the binding of inhibitors that target the inactive state. thieme-connect.deaacrjournals.org | Imatinib aacrjournals.org |

| V654A | ATP-Binding Pocket | Alters contact points within the binding pocket, directly reducing inhibitor binding affinity. thieme-connect.denih.gov | Imatinib, Nilotinib aacrjournals.org |

| A829P | Activation Loop | Confers resistance through conformational changes in the activation loop. researchgate.netnih.gov | Imatinib nih.gov |

Cancer cells can develop resistance by activating signaling pathways that are parallel to or downstream of c-Kit, thereby circumventing the therapeutic blockade. thieme-connect.derbmb.net This bypass mechanism allows the cell to maintain critical functions like proliferation and survival, even when c-Kit is effectively inhibited.

The two major signaling cascades downstream of c-Kit are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. researchgate.netresearchgate.net In sensitive cells, these pathways are driven by an active c-Kit receptor. However, in resistant cells, these pathways can be reactivated through various mechanisms, such as acquiring mutations in downstream components (e.g., NRAS) or through the activation of other receptor tyrosine kinases (RTKs). researchgate.netoncoscience.us For instance, the upregulation of the AXL receptor has been shown to drive resistance by activating the AKT pathway, thus overcoming c-Kit inhibition. nih.govmedscape.com Preclinical studies have shown that the simultaneous inhibition of both the MAPK and PI3K pathways can induce cell death in c-Kit inhibitor-resistant models, highlighting the importance of these bypass signals. nih.govoncoscience.us

| Signaling Pathway | Role in Resistance | Mechanism of Activation |

| PI3K/AKT/mTOR | Promotes cell survival and proliferation independent of c-Kit signaling. researchgate.netoncoscience.us | Upregulation of other RTKs (e.g., AXL), loss of tumor suppressors (e.g., PTEN), or mutations in pathway components. nih.gov |

| MAPK/ERK | Drives cell proliferation and provides ancillary survival signals. rbmb.netoncoscience.us | Acquired mutations in upstream activators like NRAS or overexpression of other kinases (e.g., CRAF). researchgate.netmedscape.com |

A non-genetic mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. crownbio.com These membrane proteins actively transport a wide range of substances, including kinase inhibitors, out of the cell. This process lowers the intracellular concentration of the drug, preventing it from reaching the effective level needed to inhibit its target, c-Kit. medscape.comaacrjournals.org

Increased expression of multidrug resistance proteins, such as P-glycoprotein (MDR1), has been observed in inhibitor-resistant cell lines. medscape.comashpublications.org This mechanism can confer broad resistance to multiple, structurally different drugs and is not specific to a single target or pathway. mdpi.com The activity of these pumps can be investigated in preclinical models by using efflux pump inhibitors (EPIs), such as verapamil (B1683045) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which can restore drug sensitivity by increasing intracellular drug accumulation. ashpublications.orgjidc.org

Activation of Alternative Signaling Pathways (Bypass Mechanisms)

Development and Characterization of Resistant Preclinical Models

To study the mechanisms of resistance and to test novel therapeutic strategies, robust preclinical models are essential. These models are typically developed by either inducing resistance through drug exposure or by genetically engineering specific resistance mechanisms.

Drug-induced resistance models are generated by chronically exposing cancer cell lines to a specific inhibitor in vitro. crownbio.com The process begins by treating a sensitive parental cell line with a low concentration of the drug. The surviving cells are then cultured in gradually increasing concentrations of the inhibitor over several months. ashpublications.org This method mimics the clinical scenario of acquired resistance developing under the selective pressure of therapy.

These models are invaluable for discovering novel and complex resistance mechanisms, as the cells can develop any number of adaptations, including secondary target mutations, pathway switching, or efflux pump overexpression. crownbio.com For example, this approach has been successfully used to generate imatinib-resistant cell lines that harbor secondary KIT mutations or show amplification of the KIT gene. crownbio.comashpublications.org

Engineered models are created by introducing specific, known genetic alterations into cells or organisms to confer resistance. crownbio.com This is often achieved using gene-editing technologies like CRISPR-Cas9 or through the expression of a transgene. For instance, researchers have engineered a mouse model with an imatinib-resistant c-Kit by introducing the specific T670I "gatekeeper" mutation into the mouse c-kit locus. plos.org Similarly, cell lines can be engineered to express a c-Kit receptor with a D816V mutation. mdpi.com

The primary advantage of engineered models is that they allow researchers to study the direct consequences of a single, defined resistance mechanism in a controlled and reproducible manner. crownbio.comfrontiersin.org These models are crucial for validating the functional impact of mutations identified in patients and for testing the efficacy of next-generation inhibitors designed specifically to overcome that particular resistance mechanism.

Pre-Treated Cell Models

Preclinical investigations using cancer cell lines persistently exposed to c-Kit inhibitors have been instrumental in elucidating the molecular underpinnings of acquired resistance. While specific studies on cell models pre-treated with c-Kit-IN-3 (hydrochloride) are not extensively documented in publicly available literature, the mechanisms observed with other well-characterized c-Kit inhibitors like imatinib provide a strong predictive framework.

In these models, a common mechanism of resistance is the acquisition of secondary mutations within the KIT gene itself. These mutations often arise in the ATP-binding pocket or the activation loop of the kinase domain, interfering with the inhibitor's ability to bind effectively. For instance, the V654A mutation in the ATP-binding pocket and the T670I "gatekeeper" mutation have been frequently identified in imatinib-resistant GIST cell lines. aacrjournals.orgfrontiersin.org These mutations can either directly block the inhibitor from docking or shift the kinase into an active conformation that the inhibitor cannot recognize. aacrjournals.orgresearchgate.net

Furthermore, preclinical models have revealed resistance mechanisms that are independent of secondary KIT mutations. These can include the activation of alternative signaling pathways that bypass the need for c-Kit signaling. For example, in some imatinib-resistant GIST cells, increased expression and activation of the AXL receptor tyrosine kinase have been shown to drive resistance by activating the AKT pathway. nih.gov Similarly, the activation of other receptor tyrosine kinases, such as HER1 and c-Met, has been observed in resistant cell models. oncotarget.com

The table below summarizes key findings from studies on pre-treated cell models with c-Kit inhibitors, which are likely relevant to understanding resistance to c-Kit-IN-3 (hydrochloride).

| Cell Line | Primary c-Kit Mutation | Acquired Resistance Mechanism | Reference |

| GIST-T1 | Exon 11 deletion | Secondary KIT mutation (V654A) | aacrjournals.org |

| GIST430 | Exon 11 mutation | Secondary KIT mutation (V654A) | oncotarget.com |

| GIST48 | Exon 11 mutation | Upregulation of HER1 and c-Met | oncotarget.com |

| Imatinib-resistant GIST cells | Not specified | Increased AXL receptor levels | nih.gov |

| PC9/GR (Gefitinib-resistant NSCLC) | Not applicable | Upregulation of c-Kit signaling | nih.gov |

Strategies to Overcome c-Kit-IN-3 (hydrochloride) Resistance

The growing understanding of resistance mechanisms has spurred the development of innovative strategies to restore therapeutic efficacy in patients who have developed resistance to c-Kit inhibitors.

Design of Next-Generation Inhibitors Targeting Resistant Mutants

A primary strategy to combat acquired resistance is the development of next-generation TKIs specifically designed to inhibit c-Kit harboring resistance mutations. These inhibitors often have a different binding mode or a broader spectrum of activity compared to first-generation drugs.

For example, sunitinib (B231) and regorafenib (B1684635) were developed as second- and third-line therapies for GIST, respectively, and have demonstrated activity against certain imatinib-resistant mutations. dovepress.commdpi.com More recently, inhibitors like ripretinib (B610491) and avapritinib (B605698) have been engineered to target a wider range of primary and secondary KIT mutations, including those in the activation loop that are notoriously difficult to inhibit. thieme-connect.defrontiersin.orgnih.gov Avapritinib, a type I inhibitor, is designed to bind to the active conformation of the kinase, making it effective against mutations that favor this state. nih.govaacrjournals.org The development of such compounds provides a blueprint for creating novel inhibitors that could potentially overcome resistance to c-Kit-IN-3 (hydrochloride). The compound itself, also known as CHMFL-KIT-64, has shown inhibitory activity against the T670I gatekeeper mutation, suggesting it may already possess some next-generation characteristics. nih.govtargetmol.com

The following table highlights some next-generation c-Kit inhibitors and their targeted resistant mutations.

| Inhibitor | Type | Targeted Resistant Mutations | Reference |

| Sunitinib | Type II | Exon 13/14 mutations | dovepress.com |

| Regorafenib | Type II | Broader activity against secondary mutations | dovepress.com |

| Ripretinib | Switch-control inhibitor | Broad spectrum, including activation loop mutations | thieme-connect.defrontiersin.org |

| Avapritinib | Type I | PDGFRA D842V, various KIT mutations | thieme-connect.denih.gov |

| Bezuclastinib | Not specified | In combination with sunitinib for ATP-binding pocket mutations | thieme-connect.de |

| IDRX-42 | Not specified | Exon 11 and 13 mutations | thieme-connect.de |

Rational Combination Therapies to Abrogate Resistance Pathways

Another promising approach is the use of rational combination therapies that simultaneously target both c-Kit and the resistance pathways. By co-administering c-Kit-IN-3 (hydrochloride) with an inhibitor of a key bypass track, it may be possible to prevent or overcome resistance.

Preclinical studies have shown the potential of this strategy. For instance, combining a c-Kit inhibitor with an inhibitor of the PI3K/AKT/mTOR pathway, which is often activated downstream of c-Kit, has demonstrated synergistic effects in imatinib-resistant GIST cells. frontiersin.org Similarly, combining c-Kit inhibitors with agents that target other receptor tyrosine kinases like HER1, c-Met, or AXL has shown promise in preclinical models. oncotarget.com The combination of c-Kit inhibitors with immunotherapy, such as anti-PD-1 antibodies, is also being explored to enhance the anti-tumor immune response. dovepress.com

Exploration of Novel Therapeutic Modalities (e.g., ADCs)

Beyond small molecule inhibitors, novel therapeutic modalities are being investigated to provide alternative treatment options for patients with resistant disease. Antibody-drug conjugates (ADCs) represent a particularly exciting avenue of research.

ADCs targeting c-Kit, such as LOP628 and NN3201, consist of a monoclonal antibody that specifically binds to the c-Kit receptor, linked to a potent cytotoxic agent. aacrjournals.orgaacrjournals.org This approach allows for the targeted delivery of a highly toxic payload directly to cancer cells expressing c-Kit, irrespective of their mutational status or the activation state of the kinase. nih.govresearchgate.net Preclinical studies have shown that anti-c-Kit ADCs can induce cell death in both wild-type and mutant c-Kit-positive cancer cell lines, including those resistant to imatinib. aacrjournals.orgaacrjournals.orgnih.gov This suggests that ADCs could be a viable strategy for overcoming resistance to c-Kit-IN-3 (hydrochloride) and other TKIs.

Advanced Methodological Approaches for Investigating C Kit in 3 Hydrochloride

Structural Biology Techniques

Structural biology provides high-resolution, three-dimensional views of the inhibitor-target complex, revealing the atomic details of the binding interface. This information is critical for understanding the basis of an inhibitor's affinity and selectivity and for guiding structure-based drug design efforts.

X-ray Crystallography of c-Kit-IN-3 (hydrochloride)-c-Kit Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. The process involves crystallizing the c-Kit protein in complex with c-Kit-IN-3 (hydrochloride) and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be modeled.

Research Findings: Crystal structures of the c-Kit kinase domain bound to various inhibitors have provided crucial insights into its regulation and mechanisms of inhibition. nih.govacs.org For a type II inhibitor like c-Kit-IN-3, crystallography would be expected to show the compound binding to the inactive "DFG-out" conformation of the kinase. acs.orgnih.gov In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. acs.org

A crystallographic study of a c-Kit-IN-3-c-Kit complex would aim to:

Visualize the Binding Mode: Determine the precise orientation of c-Kit-IN-3 within the binding pocket.

Identify Key Interactions: Map the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For instance, structures of other inhibitors reveal critical hydrogen bonds with the hinge region residue Cys673 and the DFG-out gatekeeper residue Met666. acs.org

Rationalize Selectivity: By comparing the c-Kit-IN-3 bound structure to those of other kinases, researchers can understand the structural basis for its selectivity.

Guide Optimization: The structural data can highlight opportunities for modifying the inhibitor to enhance potency or improve other properties.

| Parameter | Description | Illustrative Finding for a Type II c-Kit Inhibitor |

| Resolution (Å) | A measure of the level of detail in the crystallographic map. Lower numbers indicate higher resolution. | 1.9 - 3.4 Å nih.govrcsb.org |

| Space Group | Describes the symmetry of the crystal lattice. | P212121 acs.org |

| Key Residue Interactions | Amino acids in c-Kit that form direct contacts with the inhibitor. | Hinge region (e.g., Cys673), Gatekeeper residue, DFG motif residues (e.g., Asp810, Phe811) acs.org |

| Protein Conformation | The overall structural state of the kinase domain upon inhibitor binding. | DFG-out (inactive) acs.org |

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes. Unlike X-ray crystallography, Cryo-EM does not require the sample to form a crystal. Instead, the sample is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images from thousands of individual particles.

Research Findings: Cryo-EM is particularly valuable for studying the full-length c-Kit receptor, including its extracellular, transmembrane, and intracellular domains, often in complex with its ligand, Stem Cell Factor (SCF). nih.govpnas.orgosti.gov Recent Cryo-EM studies have revealed the architecture of full-length wild-type and oncogenic mutant KIT dimers. nih.govpnas.org These studies show an asymmetric arrangement of the extracellular domains, providing new insights into receptor activation and oncogenic signaling. nih.govpnas.orgresearchgate.net

For investigating c-Kit-IN-3, Cryo-EM could be applied to:

Analyze Full-Length Receptor Inhibition: Determine the structural effects of c-Kit-IN-3 on the entire dimeric c-Kit receptor complex, which is not feasible with crystallography.

Study Membrane-Associated Complexes: Investigate how the inhibitor interacts with c-Kit in a more native-like membrane environment.

Characterize Conformational Heterogeneity: Identify different conformational states of the c-Kit receptor that may be present and how the inhibitor might favor one state over others. While Cryo-EM has successfully resolved the extracellular domain of c-Kit, resolving the dynamic cytoplasmic kinase domain in full-length receptor complexes has been challenging. pnas.org

Biophysical Characterization

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the inhibitor-target interaction. These data are complementary to structural information and are essential for a complete understanding of the compound's mechanism of action.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time kinetics of molecular interactions. reactionbiology.com In a typical experiment, the c-Kit protein is immobilized on a sensor chip, and a solution containing c-Kit-IN-3 (hydrochloride) is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.

Research Findings: SPR analysis allows for the determination of key kinetic parameters:

Association Rate Constant (kon): The rate at which the inhibitor binds to the target.

Dissociation Rate Constant (koff): The rate at which the inhibitor-target complex breaks apart. A slow koff is often a desirable attribute for an inhibitor, as it leads to a longer duration of target engagement.

Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated as the ratio of koff/kon.